Methyl 2-phenylmethylbutyrate
Description
These esters share key features: a branched alkyl chain (2-methylbutyrate) and aromatic (phenyl) substituents. This article focuses on comparing Methyl 2-methylbutyrate (CAS 868-57-5) with analogous esters, including ethyl, hexyl, isobutyl, and phenyl-containing derivatives, to elucidate structural influences on properties and applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 2-benzylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-3-11(12(13)14-2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
HMZORGBBZUEAFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Structural and Physicochemical Properties
Key Compounds and Their Molecular Profiles
*Ethyl 2-methylbutyrate’s formula (C₇H₁₄O₂) and synonyms (e.g., "berry butyrate") suggest use in flavoring .
Structural Influences on Properties
- Alkyl Chain Length : Increasing alkyl chain length (methyl → hexyl) correlates with higher molecular weight and reduced volatility. Hexyl 2-methylbutyrate’s specific gravity (0.858–0.864) and refractive index (1.416–1.422) reflect its larger, hydrophobic structure .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Methyl 2-phenylmethylbutyrate, and how should data be validated?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and high-performance liquid chromatography (HPLC) for quantitative analysis. Validate results against reference standards (e.g., USP/EP pharmacopeial guidelines) and cross-check spectral databases .
- Data Reporting : Report chemical shifts (δ in ppm), retention times, and mass fragmentation patterns. Ensure numerical precision aligns with instrumental resolution (e.g., report ≤3 significant figures for calculated means) .
Q. How should researchers design experiments to assess the compound’s stability under varying conditions?
- Experimental Design :
- Variables : Temperature (e.g., 4°C, 25°C, 40°C), humidity (controlled via desiccators), and light exposure (UV/visible light testing).
- Metrics : Monitor degradation via HPLC peak area reduction over time. Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) to predict shelf life .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, with significance defined at p < 0.05 .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., QSAR models) and experimental toxicity data for this compound be resolved?
- Conflict Analysis :
- Step 1 : Re-examine input parameters (e.g., logP, molecular weight) in computational models for accuracy.
- Step 2 : Validate in vitro assays (e.g., Ames test for mutagenicity) using positive/negative controls.
- Step 3 : Compare results with published datasets (e.g., OECD guidelines) to identify model limitations .
- Recommendation : Use tiered testing strategies—prioritize high-throughput screens before advancing to in vivo studies .
Q. What methodologies optimize the synthesis of this compound while minimizing byproducts?
- Synthetic Protocol :
- Catalyst Screening : Test lipases (e.g., Candida antarctica) for esterification efficiency under solvent-free conditions.
- Reaction Monitoring : Use real-time FTIR to track carbonyl group conversion.
- Byproduct Mitigation : Employ fractional distillation or preparative HPLC for purification .
- Data Interpretation : Calculate yield (%) and enantiomeric excess (ee) via chiral GC. Report catalyst reusability over 5 cycles .
Q. How can researchers address reproducibility challenges in pharmacological studies involving this compound?
- Reproduibility Framework :
- Standardization : Document batch-to-batch variability (e.g., NMR purity ≥98%).
- Blinding : Use double-blind protocols in bioactivity assays to reduce bias.
- Data Sharing : Publish raw chromatograms and spectral files in supplementary materials .
Key Considerations
- Ethical Compliance : For studies involving human-derived samples, obtain IRB approval and document informed consent protocols .
- Literature Integration : Critically review existing data to identify gaps (e.g., metabolic pathways in non-mammalian models) .
- Multidisciplinary Collaboration : Engage computational chemists for QSAR modeling and statisticians for power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
